molecular formula C5H6N2O2S B14653335 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione CAS No. 49547-75-3

1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14653335
CAS No.: 49547-75-3
M. Wt: 158.18 g/mol
InChI Key: JRAPXXZGXDQSME-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione typically involves the acylation of starting pyrimidine compounds. For instance, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine can be acylated using acetic or propionic anhydrides. The resulting compounds are then transformed upon refluxing in butanol with sodium methoxide as a base, producing pyrido[2,3-d]pyrimidin-5-ones containing an intact methylsulfanyl group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acylation and refluxing techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide for substitution reactions.

    Solvents: Butanol for refluxing reactions.

Major Products:

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Substitution Products: Compounds with substituted functional groups replacing the methylsulfanyl group.

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

49547-75-3

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

1-methylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O2S/c1-10-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)

InChI Key

JRAPXXZGXDQSME-UHFFFAOYSA-N

Canonical SMILES

CSN1C=CC(=O)NC1=O

Origin of Product

United States

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